molecular formula C18H19FN2O3 B2937132 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034290-56-5

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2937132
CAS No.: 2034290-56-5
M. Wt: 330.359
InChI Key: QZFHZVBAOMZYCY-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone involves several steps. Starting materials, such as 7-fluorobenzo[f][1,4]oxazepine, undergoes nucleophilic substitution reactions with 6-isopropoxypyridine under anhydrous conditions using a strong base like sodium hydride (NaH). The resulting intermediate is then subjected to carbonylation using carbon monoxide (CO) gas in the presence of a suitable catalyst like palladium acetate (Pd(OAc)₂) to form the final product.

Industrial Production Methods: : Industrial production may scale up these reactions, optimizing for yield and purity. Continuous flow reactors and advanced catalysis can enhance efficiency and safety during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is known to participate in various chemical reactions including:

  • Oxidation reactions, using oxidizing agents such as potassium permanganate (KMnO₄) to yield corresponding ketones or carboxylic acids.

  • Reduction reactions, typically involving hydrogenation with catalysts like palladium on carbon (Pd/C) to reduce carbonyl groups to alcohols.

  • Substitution reactions, especially nucleophilic aromatic substitutions (SNAr) due to the presence of the fluorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions: : The reactions generally require specific catalysts, bases or acids, and precise temperature and pressure conditions to proceed efficiently. Solvents like dichloromethane (DCM), ethanol, and tetrahydrofuran (THF) are commonly used.

Major Products Formed: : Depending on the reaction, products can range from hydroxylated derivatives to fully reduced amines or carboxylated compounds.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, such as pharmaceutical drugs and agrochemicals.

Biology: : Researchers study its potential interactions with biological macromolecules, such as enzymes and receptors, to understand its bioactivity and therapeutic potential.

Medicine: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone is explored for its potential use in medicinal chemistry, particularly in the design of novel drugs for treating various diseases.

Industry: : Its structural features make it useful in material science, where it may be incorporated into polymers or used as a building block for advanced materials.

Mechanism of Action

Mechanism: : This compound exerts its effects through interactions with specific molecular targets within cells. For example, it can inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways and physiological effects.

Molecular Targets and Pathways: : The precise targets may include kinases, proteases, or G-protein coupled receptors. By binding to these targets, the compound can influence signal transduction pathways, potentially leading to therapeutic benefits in diseases like cancer or neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone

  • (7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone

  • (7-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone

Comparison: : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone stands out due to the presence of the fluorine atom, which can enhance the compound's reactivity and potential bioavailability. The unique combination of its oxazepine and pyridine rings can offer distinct pharmacokinetic properties compared to other similar structures.

There you have it—a deep dive into the world of this compound. Hope you enjoyed the journey!

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-12(2)24-17-6-3-13(10-20-17)18(22)21-7-8-23-16-5-4-15(19)9-14(16)11-21/h3-6,9-10,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHZVBAOMZYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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